molecular formula C21H18N2O4S B13618674 Fmoc-(S)-|A-2-Thiazolepropanoic acid

Fmoc-(S)-|A-2-Thiazolepropanoic acid

Cat. No.: B13618674
M. Wt: 394.4 g/mol
InChI Key: GONOGNHLVLXPFM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-|A-2-Thiazolepropanoic acid is a chiral compound featuring a thiazole heterocycle, a propanoic acid backbone, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group in the S-configuration. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, imparts rigidity and π-π interaction capabilities, making it valuable in peptide synthesis and medicinal chemistry. The Fmoc group is widely used for temporary amine protection in solid-phase peptide synthesis (SPPS) due to its orthogonality and mild deprotection conditions (e.g., piperidine) . This compound’s structural uniqueness lies in its combination of a thiazole moiety with a three-carbon carboxylic acid chain, which may enhance solubility or binding specificity in biological systems.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C21H18N2O4S/c24-19(25)11-18(20-22-9-10-28-20)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m0/s1

InChI Key

GONOGNHLVLXPFM-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=NC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of (S)-2-Thiazolepropanoic Acid Core

  • The (S)-2-thiazolepropanoic acid is typically synthesized through chiral synthesis or resolution methods.
  • Dynamic kinetic resolution approaches, such as those used for other chiral amino acids, can be adapted. For example, dynamic kinetic resolution of racemic mixtures using chiral catalysts or complexes has been demonstrated for similar amino acids to obtain high enantiomeric purity (e.g., ∼20 g scale synthesis of (S)-2-amino acids).
  • Alkylation of chiral glycine equivalents in the presence of suitable bases and solvents (e.g., NaOH in DMF) under nitrogen atmosphere at room temperature can be employed to introduce the thiazole moiety or side chain.

Fmoc Protection of the Amino Group

  • The amino group is protected by the Fmoc group to facilitate solid-phase peptide synthesis.
  • The Fmoc protection is typically achieved by reacting the free amino acid with Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) or related reagents under controlled pH conditions.
  • Alternative methods include the preparation of Fmoc amino acid active esters or chlorides, which can be reacted with the amino acid derivatives to form the Fmoc-protected compound.
  • A robust preparation method involves generating activated esters such as Fmoc-beta-Ala-Bt (benzotriazole active ester) intermediates, which then react with amino acids to form the desired Fmoc-protected amino acid derivatives.

Purification and Characterization

  • Purification steps include extraction, crystallization, and washing with solvents such as dichloromethane, ethyl acetate, and brine to remove impurities.
  • Drying agents like anhydrous sodium sulfate (Na2SO4) are used to remove residual water.
  • Crystallization from solvents such as petroleum ether or tetrahydrofuran (THF) enhances purity.
  • The final product is characterized by NMR spectroscopy, HPLC, and chiral purity assays to confirm stereochemistry and purity.

Exemplary Preparation Method from Patent CN112110868A (Adapted for Fmoc-(S)-|A-2-Thiazolepropanoic acid)

Step Reagents and Conditions Description
1 Mix HBTA (1-hydroxybenzotriazole), thionyl chloride, and Fmoc-beta-Ala-OH in THF Formation of Fmoc-beta-Ala-Bt active ester intermediate
2 Dissolve the amino acid (AA) in a buffer system (Na2CO3, NaHCO3, or K2CO3) Buffer maintains pH 8-9 for optimal reaction conditions
3 Add Fmoc-beta-Ala-Bt solution in acetonitrile, THF, or DMF to the amino acid solution Coupling reaction to form Fmoc-beta-Ala-AA-OH (analogous to Fmoc-(S)- A-2-Thiazolepropanoic acid)
4 React at room temperature for 4-5 hours Ensures complete coupling
5 Extract impurities with ethyl acetate, adjust aqueous phase pH to 5-6, precipitate and filter solids Purification of the final Fmoc-protected amino acid derivative

This method offers advantages of simplicity, high yield, and ease of purification, which can be adapted for the synthesis of this compound.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Solvent for coupling Acetonitrile, DMF, THF Polar aprotic solvents preferred for solubility
pH during coupling 8-9 Maintained by buffer system for optimal amine reactivity
Reaction time 4-5 hours at room temperature Sufficient for complete coupling
Purification methods Extraction, crystallization, washing Use of ethyl acetate, dichloromethane, brine, and drying agents
Protection reagent Fmoc-OSu or Fmoc active esters (e.g., Fmoc-beta-Ala-Bt) Ensures stable amino group protection
Stereochemical control Chiral synthesis or dynamic kinetic resolution Ensures (S)-enantiomer purity

Research Findings and Analytical Data

  • Dynamic kinetic resolution methods have been successfully applied to related amino acids to obtain high enantiomeric excess (>80% de) and yields around 98% in alkylation steps.
  • The use of benzotriazole active esters (Bt esters) facilitates efficient coupling reactions with amino acids, reducing side reactions and improving yield and purity.
  • Fmoc solid-phase peptide synthesis literature emphasizes the importance of carefully controlled coupling conditions and the use of activated esters or chlorides for high coupling efficiency.
  • Purification by recrystallization and solvent washing is critical to remove by-products and achieve high purity suitable for peptide synthesis applications.

Scientific Research Applications

Chemistry

Fmoc-(S)-|A-2-Thiazolepropanoic acid is widely used in the synthesis of peptides and proteins. Its Fmoc group allows for the stepwise construction of peptides in solid-phase peptide synthesis (SPPS), making it a valuable tool in chemical research .

Biology

In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .

Medicine

This compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The mechanism of action of Fmoc-(S)-|A-2-Thiazolepropanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other amino acids, allowing for the stepwise construction of peptides .

Comparison with Similar Compounds

Fmoc-(S)-Thiazolidine-2-Carboxylic Acid

Structural Differences :

  • Core Ring : Replaces the aromatic thiazole with a saturated thiazolidine ring (a five-membered ring with one sulfur and one nitrogen atom, fully hydrogenated).
  • Acid Group: Contains a carboxylic acid directly attached to the thiazolidine ring, unlike the propanoic acid chain in the target compound.

Functional Implications :

  • Thiazolidine derivatives are often used in prodrug design (e.g., for cysteine delivery) due to their stability and metabolic release mechanisms .

(2S)-2-[(Phenylcarbamoyl)oxy]propanoic Acid

Structural Differences :

  • Substituent : Features a phenylcarbamoyloxy group instead of a thiazole-Fmoc system.
  • Stereochemistry : Shares the S-configuration but lacks heterocyclic components.

Functional Implications :

  • The carbamate linkage introduces hydrolytic stability under basic conditions, contrasting with the base-labile Fmoc group.
  • Potential applications include enzyme inhibition or prodrug frameworks due to its carbamate functionality .

α-Methylphenoxyacetic Acid

Structural Differences :

  • Aromatic System: Contains a phenoxy group (ether-linked benzene) instead of a thiazole.
  • Acid Chain: Shorter acetic acid backbone compared to propanoic acid.

Functional Implications :

  • The phenoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Lacks the Fmoc group and heterocyclic nitrogen, limiting its utility in peptide synthesis .

4-[(Z)-...]Thiazolo[3,2-b]triazolone Acetate

Structural Differences :

  • Fused Heterocycles : Integrates thiazole into a larger triazolone-fused system.
  • Substituents : Includes methoxy and isopropoxy groups, absent in the target compound.

Functional Implications :

  • The fused heterocyclic system may enhance binding to biological targets (e.g., kinases) but complicates synthetic accessibility.
  • The acetate and methoxy groups could modulate electronic properties, affecting reactivity .

Comparative Analysis Table

Compound Core Structure Key Functional Groups Applications Stability Considerations
Fmoc-(S)-|A-2-Thiazolepropanoic acid Thiazole + Propanoic acid Fmoc, aromatic thiazole, carboxylic acid Peptide synthesis, drug design Base-labile Fmoc; thiazole stable
Fmoc-(S)-Thiazolidine-2-carboxylic acid Thiazolidine + Carboxylic acid Fmoc, saturated thiazolidine Prodrugs, conformational studies Acid-labile thiazolidine ring
(2S)-2-[(Phenylcarbamoyl)oxy]propanoic acid Propanoic acid + carbamate Phenylcarbamoyl, carboxylic acid Enzyme inhibitors, prodrugs Hydrolytically stable carbamate
α-Methylphenoxyacetic acid Phenoxyacetic acid Phenoxy, methyl, carboxylic acid Agrochemicals, surfactants High lipophilicity
Thiazolo-triazolone acetate Fused thiazole-triazolone Methoxy, isopropoxy, acetate Pharmaceutical intermediates Complex synthesis, moderate stability

Research Findings and Implications

  • Thiazole vs. Thiazolidine: The aromatic thiazole in this compound offers stronger intermolecular interactions (e.g., in crystal packing or target binding) compared to the flexible thiazolidine .
  • Carbamate vs. Fmoc : While both carbamate and Fmoc groups are cleavable, the latter’s base sensitivity allows for milder deprotection, favoring peptide synthesis .
  • Propanoic Acid Chain: The three-carbon chain may improve solubility in polar solvents compared to acetic acid derivatives like α-methylphenoxyacetic acid .

Biological Activity

Fmoc-(S)-A-2-Thiazolepropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is primarily recognized for its applications in peptide synthesis and as a scaffold in drug development. This article aims to explore the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

Fmoc-(S)-A-2-Thiazolepropanoic acid features a thiazole ring which contributes to its unique chemical properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to Fmoc-(S)-A-2-Thiazolepropanoic acid. For instance, research has demonstrated that certain Fmoc-protected derivatives exhibit significant antifungal activity against various Aspergillus species. The antifungal efficacy is often measured by the IC50 value, which indicates the concentration required to inhibit 50% of fungal growth.

CompoundTarget OrganismIC50 (µM)Comparison to Standard
7aAspergillus versicolor169.94More potent than fluconazole (254.01)
7aAspergillus flavus176.69Comparable to fluconazole (184.64)
3aAspergillus candidus267.86Less potent than fluconazole

These findings suggest that derivatives of Fmoc-(S)-A-2-Thiazolepropanoic acid could serve as promising candidates for antifungal therapies, particularly in light of increasing resistance to traditional antifungal agents like fluconazole .

The mechanisms underlying the antifungal activity of this compound can be attributed to several factors:

  • Membrane Disruption : The thiazole ring can insert into fungal membranes, disrupting their integrity and leading to cell death.
  • Inhibition of Ergosterol Biosynthesis : Similar to other antifungal agents, these compounds may inhibit ergosterol synthesis, a critical component of fungal cell membranes.
  • Cell Wall Disruption : Interference with the synthesis of cell wall components such as chitin and β-glucan can weaken the cell wall, causing osmotic lysis.
  • DNA and Protein Synthesis Inhibition : The compound may bind to metal ions involved in DNA replication and interfere with enzymes crucial for protein synthesis .

Study on Antifungal Efficacy

A study conducted by researchers evaluated the antifungal properties of various Fmoc-protected amino acids against clinical strains of Aspergillus species. The results indicated that specific derivatives exhibited enhanced potency compared to established treatments, suggesting their potential role in clinical applications.

  • Case Study Findings :
    • Dipeptides containing thiazole derivatives showed superior efficacy against resistant strains.
    • Molecular docking studies revealed that these compounds bind effectively to key fungal enzymes, providing insights into their mechanism of action.

Future Directions

The promising biological activities associated with Fmoc-(S)-A-2-Thiazolepropanoic acid and its derivatives warrant further investigation. Future research should focus on:

  • In Vivo Studies : Evaluating the safety and efficacy of these compounds in animal models.
  • Resistance Mechanisms : Understanding how fungi develop resistance to these new agents.
  • Broader Applications : Exploring potential uses in other areas such as cancer therapy or as antimicrobial agents against bacterial infections.

Q & A

Q. What are the key synthetic routes for Fmoc-(S)-2-Thiazolepropanoic acid, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with protected amino acid derivatives (e.g., (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate), followed by selective reduction with NaBH₄ in CH₃CN and acid hydrolysis . Optimization includes:

  • Solvent selection : Acetonitrile (CH₃CN) for improved reduction efficiency .
  • Temperature control : Reflux conditions (~80°C) for condensation .
  • Purification : Acid hydrolysis (conc. HCl, reflux) to isolate the final product .

Q. What analytical methods are recommended for characterizing Fmoc-(S)-2-Thiazolepropanoic acid?

  • HPLC : For purity assessment using reverse-phase columns (C18) with MeOH:H₂O gradients .
  • NMR : ¹H (300 MHz) and ¹³C (75 MHz) in CDCl₃ to confirm stereochemistry and functional groups .
  • Mass spectrometry : High-resolution ESI-TOF for exact mass verification .

Q. How does the thiazole ring influence the compound's physicochemical properties?

The thiazole moiety enhances lipophilicity and rigidity, improving membrane permeability and resistance to enzymatic degradation. This is critical for peptide stability in biological assays .

Advanced Research Questions

Q. How can structural analogs of Fmoc-(S)-2-Thiazolepropanoic acid be designed to enhance bioactivity?

  • Fluorination : Introducing fluorine atoms (e.g., at the benzyl position) increases metabolic stability and binding affinity via steric and electronic effects .
  • Side-chain modifications : Replacing methoxy groups with halogens (e.g., Br, Cl) alters hydrophobicity and target interactions .
  • Data-driven example :
DerivativeModificationBioactivity Impact
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acidDual fluorinationEnhanced antimicrobial activity vs. non-fluorinated analogs
Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acidCF₃ substitutionImproved binding to hydrophobic enzyme pockets

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Control experiments : Compare batch purity (e.g., HPLC traces) to rule out synthetic variability .
  • Conformational analysis : Use circular dichroism (CD) to assess if structural dynamics (e.g., peptide folding) alter activity .
  • Target validation : Perform binding assays (e.g., fluorescence polarization) to confirm specificity for intended biological targets .

Q. What strategies optimize reaction yields during thiazole ring formation?

  • Reagent choice : Use thiourea or thioamides with α-halo ketones for regioselective thiazole synthesis .
  • Catalytic additives : MgSO₄ or Na₂CO₃ to neutralize byproducts in condensation steps .
  • Flow synthesis : Continuous flow reactors improve efficiency and scalability in multi-step syntheses .

Q. How does the stereochemistry of Fmoc-(S)-2-Thiazolepropanoic acid impact peptide interactions?

The (S)-configuration ensures compatibility with ribosomal synthesis machinery, enabling incorporation into bioactive peptides. For example:

  • Enzyme binding : (S)-isomers show higher affinity for proteases due to spatial alignment with active sites .
  • Contradictory data note : If (R)-isomers exhibit unexpected activity, evaluate racemization during synthesis using chiral HPLC .

Methodological Best Practices

  • Scale-up considerations : Replace NaBH₄ with NaBH₃CN for safer large-scale reductions .
  • Stability testing : Store derivatives at -20°C under inert gas to prevent thiazole ring oxidation .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.